molecular formula C17H22N2O2 B4763077 5-methyl-3-phenyl-N-(1,2,2-trimethylpropyl)-4-isoxazolecarboxamide

5-methyl-3-phenyl-N-(1,2,2-trimethylpropyl)-4-isoxazolecarboxamide

Cat. No. B4763077
M. Wt: 286.37 g/mol
InChI Key: ACFCZYMVGMRHNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-methyl-3-phenyl-N-(1,2,2-trimethylpropyl)-4-isoxazolecarboxamide, also known as CPI-1189, is a chemical compound that belongs to the isoxazole class of compounds. It has been studied for its potential therapeutic applications in various diseases, including Alzheimer's disease and schizophrenia.

Mechanism of Action

The mechanism of action of 5-methyl-3-phenyl-N-(1,2,2-trimethylpropyl)-4-isoxazolecarboxamide is not fully understood, but it is believed to involve the modulation of various neurotransmitter systems, including the glutamatergic, dopaminergic, and serotonergic systems. 5-methyl-3-phenyl-N-(1,2,2-trimethylpropyl)-4-isoxazolecarboxamide has been shown to bind to the metabotropic glutamate receptor subtype 5 (mGluR5) and modulate its activity, which may contribute to its therapeutic effects in various diseases.
Biochemical and Physiological Effects:
5-methyl-3-phenyl-N-(1,2,2-trimethylpropyl)-4-isoxazolecarboxamide has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the reduction of oxidative stress, and the regulation of neuroinflammation. 5-methyl-3-phenyl-N-(1,2,2-trimethylpropyl)-4-isoxazolecarboxamide has also been shown to improve synaptic plasticity and neurogenesis in animal models, which may contribute to its therapeutic effects in various diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 5-methyl-3-phenyl-N-(1,2,2-trimethylpropyl)-4-isoxazolecarboxamide in lab experiments is its high potency and selectivity for the mGluR5 receptor. This allows for precise modulation of the receptor activity and reduces the potential for off-target effects. However, one limitation of using 5-methyl-3-phenyl-N-(1,2,2-trimethylpropyl)-4-isoxazolecarboxamide in lab experiments is its poor solubility in aqueous solutions, which may limit its bioavailability and require the use of organic solvents.

Future Directions

There are several future directions for the study of 5-methyl-3-phenyl-N-(1,2,2-trimethylpropyl)-4-isoxazolecarboxamide. One direction is the further elucidation of its mechanism of action and the identification of its downstream signaling pathways. Another direction is the optimization of its pharmacokinetic properties to improve its bioavailability and reduce the potential for toxicity. Additionally, the therapeutic potential of 5-methyl-3-phenyl-N-(1,2,2-trimethylpropyl)-4-isoxazolecarboxamide in other diseases, such as Parkinson's disease and Huntington's disease, should be further explored.

Scientific Research Applications

5-methyl-3-phenyl-N-(1,2,2-trimethylpropyl)-4-isoxazolecarboxamide has been studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, schizophrenia, and depression. In Alzheimer's disease, 5-methyl-3-phenyl-N-(1,2,2-trimethylpropyl)-4-isoxazolecarboxamide has been shown to improve cognitive function and reduce beta-amyloid levels in animal models. In schizophrenia, 5-methyl-3-phenyl-N-(1,2,2-trimethylpropyl)-4-isoxazolecarboxamide has been shown to improve cognitive deficits and reduce positive symptoms in animal models. In depression, 5-methyl-3-phenyl-N-(1,2,2-trimethylpropyl)-4-isoxazolecarboxamide has been shown to increase serotonin and norepinephrine levels in animal models.

properties

IUPAC Name

N-(3,3-dimethylbutan-2-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2/c1-11-14(16(20)18-12(2)17(3,4)5)15(19-21-11)13-9-7-6-8-10-13/h6-10,12H,1-5H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACFCZYMVGMRHNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC(C)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,3-dimethylbutan-2-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-methyl-3-phenyl-N-(1,2,2-trimethylpropyl)-4-isoxazolecarboxamide
Reactant of Route 2
Reactant of Route 2
5-methyl-3-phenyl-N-(1,2,2-trimethylpropyl)-4-isoxazolecarboxamide
Reactant of Route 3
Reactant of Route 3
5-methyl-3-phenyl-N-(1,2,2-trimethylpropyl)-4-isoxazolecarboxamide
Reactant of Route 4
Reactant of Route 4
5-methyl-3-phenyl-N-(1,2,2-trimethylpropyl)-4-isoxazolecarboxamide
Reactant of Route 5
Reactant of Route 5
5-methyl-3-phenyl-N-(1,2,2-trimethylpropyl)-4-isoxazolecarboxamide
Reactant of Route 6
Reactant of Route 6
5-methyl-3-phenyl-N-(1,2,2-trimethylpropyl)-4-isoxazolecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.